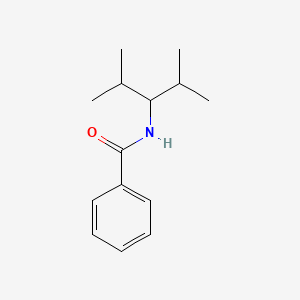
N-(1-isopropyl-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)benzamide, also known as IBMP, is a chemical compound that has been widely used in scientific research due to its unique properties. IBMP is a white crystalline solid that belongs to the class of benzamides. It has a molecular weight of 191.28 g/mol and a melting point of 119-121°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of PDE activity, leading to an increase in the levels of cAMP and cGMP. These cyclic nucleotides are involved in various cellular processes, including cell signaling, gene expression, and metabolism. The increased levels of cAMP and cGMP lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn regulate various downstream signaling pathways.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cAMP and cGMP in various cell types, including smooth muscle cells, platelets, and cancer cells. N-(1-isopropyl-2-methylpropyl)benzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(1-isopropyl-2-methylpropyl)benzamide has been reported to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments include its ability to selectively inhibit PDE activity, its solubility in organic solvents, and its stability under various experimental conditions. However, N-(1-isopropyl-2-methylpropyl)benzamide has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)benzamide. One area of interest is the development of new derivatives of N-(1-isopropyl-2-methylpropyl)benzamide with improved potency and selectivity for PDE inhibition. Another area of research is the investigation of the potential therapeutic applications of N-(1-isopropyl-2-methylpropyl)benzamide in various diseases, including cancer, inflammation, and pain. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1-isopropyl-2-methylpropyl)benzamide on cellular signaling pathways.
Métodos De Síntesis
N-(1-isopropyl-2-methylpropyl)benzamide can be synthesized using various methods, including the reaction of 2-methyl-2-propanol with phosgene to form 2-methyl-2-chloro-1-propanol, which is then reacted with benzoyl chloride to form N-(1-isopropyl-2-methylpropyl)benzamide. Another method involves the reaction of 2-methyl-2-propanol with benzoyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-2-methylpropyl)benzamide has been extensively used in scientific research due to its ability to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE). PDE is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the activity of PDE, N-(1-isopropyl-2-methylpropyl)benzamide increases the levels of cAMP and cGMP in cells, leading to various physiological effects.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOYGGIOZNPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

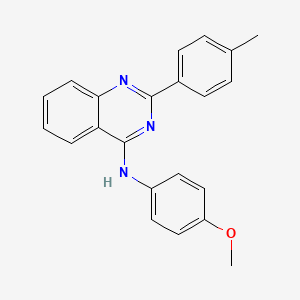
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
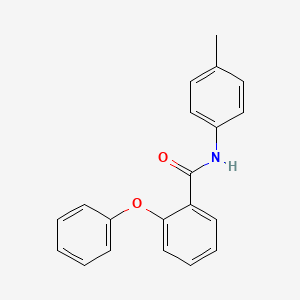
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
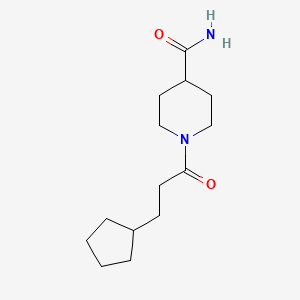
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)
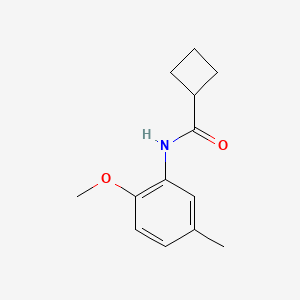
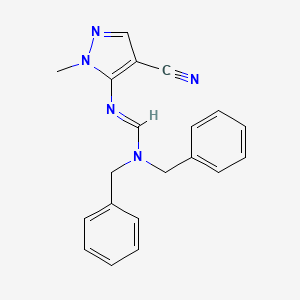
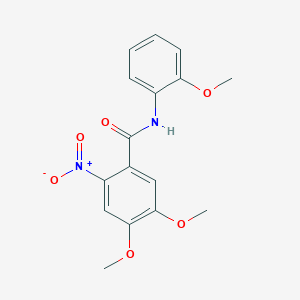
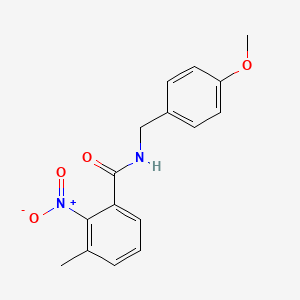
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
